N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide
Description
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidinone core fused with a thioxo group and substituted with a diethoxypropyl-pentanamide side chain. This structure combines a bicyclic aromatic system with sulfur and oxygen heteroatoms, which are common in bioactive molecules due to their electronic and steric properties.
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-3-28-18(29-4-2)12-13-23-17(26)11-7-8-14-25-21(27)20-19(24-22(25)30)15-9-5-6-10-16(15)31-20/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,26)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEIZGONSNYVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)CCCCN1C(=O)C2=C(C3=CC=CC=C3S2)NC1=S)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core. Commonly used reagents include sulfur and nitrogen sources, along with suitable catalysts.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur source is reacted with the benzothieno pyrimidine intermediate under controlled conditions.
Attachment of the Diethoxypropyl Side Chain: The diethoxypropyl side chain is introduced via an alkylation reaction, where the appropriate alkylating agent is reacted with the intermediate compound.
Final Coupling Reaction: The final step involves coupling the intermediate with a pentanamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thioxo group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxypropyl side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interact with Receptors: The compound can bind to cellular receptors, triggering a cascade of intracellular signaling events.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its benzothieno-pyrimidinone scaffold and functionalized side chain. Below is a comparative analysis with structurally or functionally related compounds from the evidence:
Core Heterocyclic Systems
- Benzothieno[3,2-d]pyrimidinone vs. Benzoxazinones (): The benzothieno-pyrimidinone core shares similarities with the benzo[b][1,4]oxazin-3(4H)-one system in terms of fused bicyclic architecture.
- Pyrimidinone Derivatives (): Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) feature pyrimidinone-like moieties but lack the fused thiophene ring. The thioxo group in the target compound may confer distinct redox properties and hydrogen-bonding capabilities .
Side-Chain Functionalization
- Alkylamide Substituents () :
A series of sulfonamide derivatives (5a–5d) with varying alkyl chains (butyramide to heptanamide) were synthesized. Increasing chain length correlated with reduced melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C) and altered yields (45–51%), suggesting that the diethoxypropyl-pentanamide chain in the target compound may balance lipophilicity and solubility .
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR δ) |
|---|---|---|---|---|
| 5a | Butyramide | 51.0 | 180–182 | 10.28 (s, NH), 0.91 (t, CH3) |
| 5b | Pentanamide | 45.4 | 174–176 | 10.28 (s, NH), 0.89 (t, CH3) |
| 5c | Hexanamide | 48.3 | 142–143 | 10.24 (s, NH), 0.86 (m, CH3) |
| 5d | Heptanamide | 45.4 | 143–144 | 10.26 (s, NH), 0.86 (m, CH3) |
- Diethoxypropyl Group :
The 3,3-diethoxypropyl moiety introduces ether functionalities, which are absent in compounds. This group may enhance metabolic stability or modulate steric interactions in biological systems compared to simpler alkyl chains .
Research Implications and Gaps
Bioactivity Potential: Thioxo and sulfur-containing heterocycles (e.g., thieno-pyrimidinones) often exhibit antimicrobial or kinase inhibitory activity, warranting further investigation .
Synthetic Optimization : Side-chain modifications (e.g., diethoxypropyl vs. linear alkyl groups) could refine solubility and target selectivity .
Structural Uniqueness: The fused thiophene-pyrimidine system distinguishes it from oxygen-dominated analogs, offering novel electronic profiles for drug design .
Future studies should prioritize synthesis, crystallography, and bioassays to validate these hypotheses.
Biological Activity
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activities, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thienopyrimidine core, which is known for its diverse biological activities. The molecular formula is , and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with thienopyrimidine moieties often exhibit anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and various protein kinases .
Table 1: Summary of Anticancer Activities of Thienopyrimidine Derivatives
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thienopyrimidine derivatives have been reported to possess antibacterial and antifungal activities. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Case Study: Antimicrobial Efficacy
In a comparative study of several thienopyrimidine derivatives, N-(3,3-diethoxypropyl)-5-(...) demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum efficacy that warrants further investigation.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that thienopyrimidine derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by reducing pro-inflammatory cytokine production .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound C | Carrageenan-induced edema | Reduced swelling | |
| N-(3,3-diethoxypropyl)-5-(...) | TBD | TBD |
The biological activity of N-(3,3-diethoxypropyl)-5-(...) can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It could potentially modulate receptors involved in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
